molecular formula C12H16O4 B11722093 2-(3-Isopropoxy-4-methoxyphenyl)acetic Acid

2-(3-Isopropoxy-4-methoxyphenyl)acetic Acid

Cat. No.: B11722093
M. Wt: 224.25 g/mol
InChI Key: VVFFPBRYRUBHHX-UHFFFAOYSA-N
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Description

2-(3-Isopropoxy-4-methoxyphenyl)acetic Acid is a chemical compound with the molecular formula C12H16O4 and a molecular weight of 224.25 g/mol . It is primarily used as a research chemical and is not intended for human use . The compound is characterized by the presence of an isopropoxy group and a methoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety.

Chemical Reactions Analysis

Types of Reactions

2-(3-Isopropoxy-4-methoxyphenyl)acetic Acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

2-(3-Isopropoxy-4-methoxyphenyl)acetic Acid is a valuable research chemical with applications in various scientific fields. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(3-Isopropoxy-4-methoxyphenyl)acetic Acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells

Comparison with Similar Compounds

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

2-(4-methoxy-3-propan-2-yloxyphenyl)acetic acid

InChI

InChI=1S/C12H16O4/c1-8(2)16-11-6-9(7-12(13)14)4-5-10(11)15-3/h4-6,8H,7H2,1-3H3,(H,13,14)

InChI Key

VVFFPBRYRUBHHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)CC(=O)O)OC

Origin of Product

United States

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